molecular formula C8H11ClF3N3 B2807962 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 956786-57-5

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B2807962
CAS No.: 956786-57-5
M. Wt: 241.64
InChI Key: SEUCLUXPHPVQRJ-UHFFFAOYSA-N
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Description

This compound is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a subclass of the organofluorines .


Synthesis Analysis

The synthesis of this compound involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds . The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s .


Physical and Chemical Properties Analysis

The trifluoromethyl group has unique properties due to the incorporation of fluorine in the organic molecules . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo Pyrimidines : Pyrazolo [1,5-a] pyrimidines, synthesized using a compound similar to 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, have shown significant biological activities, particularly in medicine. The synthesis involves various steps, including acetylation, condensation, and cyclization, to yield novel pyrazolo [1,5-a] pyrimidines (Xu Li-feng, 2011).

  • Reactions to Form Isothiazoles and Thiazoles : The reaction of 1H-pyrazol-5-amines with Appel salt yields products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, with variations in product formation based on pH adjustments of the reaction medium (Maria Koyioni et al., 2014).

Medicinal Chemistry and Drug Development

  • Insecticidal Candidate Synthesis : A key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for an insecticidal candidate was synthesized using a [3 + 2] cyclization strategy. This process involved multiple steps including cyclization, chlorination, and oxidation, demonstrating the potential of related compounds in the development of insecticides (Qiang Yang et al., 2019).

  • Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. This process involved reactions with formamide, urea, and thiourea to yield pyrazolo[3,4-d]pyrimidines, indicating the role of such compounds in developing new antimicrobial solutions (B. S. Holla et al., 2006).

Material Science and Catalysis

  • Polymerization Catalysts : Compounds derived from pyrazole, similar to this compound, have been used in the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility as catalysts in polymer synthesis. The study showed the potential of these compounds in creating environmentally friendly plastics (Anelisa Matiwane et al., 2020).

Safety and Hazards

While specific safety and hazards related to this compound are not mentioned in the retrieved sources, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Properties

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3N3/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13/h2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCLUXPHPVQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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